molecular formula C12H17NO2 B13512895 Methyl 3-(methylamino)-4-phenylbutanoate

Methyl 3-(methylamino)-4-phenylbutanoate

Cat. No.: B13512895
M. Wt: 207.27 g/mol
InChI Key: BZSLXQYKHBSSCA-UHFFFAOYSA-N
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Description

Methyl 3-(methylamino)-4-phenylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group, a methylamino group, and a phenyl group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methylamino)-4-phenylbutanoate typically involves the esterification of 3-(methylamino)-4-phenylbutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methylamino)-4-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(methylamino)-4-phenylbutanoic acid or 3-(methylamino)-4-phenylbutanone.

    Reduction: Formation of 3-(methylamino)-4-phenylbutanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-(methylamino)-4-phenylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(methylamino)-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(methylamino)-4-phenylbutanoate: shares structural similarities with other esters and amines, such as:

Uniqueness

  • The presence of both a methylamino group and a phenyl group on the butanoate backbone gives this compound unique chemical and biological properties. This combination of functional groups allows for diverse reactivity and potential applications in various fields.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 3-(methylamino)-4-phenylbutanoate

InChI

InChI=1S/C12H17NO2/c1-13-11(9-12(14)15-2)8-10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3

InChI Key

BZSLXQYKHBSSCA-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1=CC=CC=C1)CC(=O)OC

Origin of Product

United States

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